molecular formula C15H25N5O4 B10970777 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(morpholin-4-yl)propyl]propanamide

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(morpholin-4-yl)propyl]propanamide

Cat. No.: B10970777
M. Wt: 339.39 g/mol
InChI Key: CRXOCXKWEODPRP-UHFFFAOYSA-N
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Description

3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-(3-MORPHOLINOPROPYL)PROPANAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-(3-MORPHOLINOPROPYL)PROPANAMIDE typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.

    Alkylation: The nitrated pyrazole is alkylated with a suitable alkyl halide to introduce the 3,5-dimethyl groups.

    Amidation: The final step involves the reaction of the nitrated, alkylated pyrazole with 3-morpholinopropylamine to form the desired propanamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols can be used.

Major Products Formed

    Aminopyrazole derivatives: Formed from the reduction of the nitro group.

    Substituted pyrazoles: Formed from substitution reactions on the pyrazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-(3-MORPHOLINOPROPYL)PROPANAMIDE would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The nitro group may also play a role in the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide
  • 3-(4-Nitro-1H-pyrazol-1-yl)propanamide
  • N-(3-Morpholinopropyl)propanamide

Uniqueness

3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-(3-MORPHOLINOPROPYL)PROPANAMIDE is unique due to the presence of both the nitro and morpholinopropyl groups, which may confer distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

Molecular Formula

C15H25N5O4

Molecular Weight

339.39 g/mol

IUPAC Name

3-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(3-morpholin-4-ylpropyl)propanamide

InChI

InChI=1S/C15H25N5O4/c1-12-15(20(22)23)13(2)19(17-12)7-4-14(21)16-5-3-6-18-8-10-24-11-9-18/h3-11H2,1-2H3,(H,16,21)

InChI Key

CRXOCXKWEODPRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCC(=O)NCCCN2CCOCC2)C)[N+](=O)[O-]

Origin of Product

United States

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